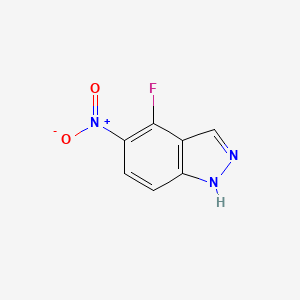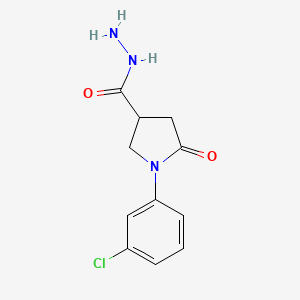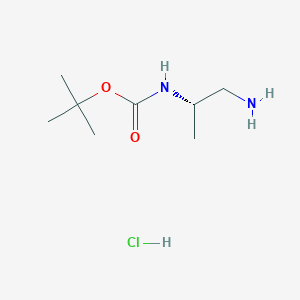
4-Piperidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2-methoxyacetate hydrochloride, also known as PMMAH, is an organic chemical compound with potential applications in various fields of research and industry. It is a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C9H18ClNO3 . The molecular weight is 223.69700 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.69700 and a LogP value of 1.30640 . The Polar Surface Area (PSA) is 47.56000 .Scientific Research Applications
Analytical Chemistry Applications
A gas chromatographic-mass fragmentographic method was developed for determining propiverine (a drug closely related to 4-Piperidinylmethyl 2-methoxyacetate hydrochloride) and its metabolites in plasma and urine, demonstrating its utility in pharmacokinetic studies and drug metabolism research (Marunaka et al., 1987).
Pharmacological Research
Research into novel piperidine analgesics has revealed compounds with significant analgesic activity and short duration of action, highlighting the therapeutic potential of piperidine derivatives in pain management (Lalinde et al., 1990). Additionally, piperidine derivatives have been studied as selective estrogen receptor modulators (SERMs), offering insights into the development of drugs for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Synthetic Chemistry
The synthesis and evaluation of piperidine analogs have contributed to the understanding of their antioxidant and antimicrobial potential, providing a foundation for developing new therapeutic agents (Harini et al., 2014). Anodic methoxylation studies of piperidine compounds have also offered new insights into synthetic methodologies for heterocyclic compounds (Duquet et al., 2010).
properties
IUPAC Name |
piperidin-4-ylmethyl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBKPPIBOZWWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)


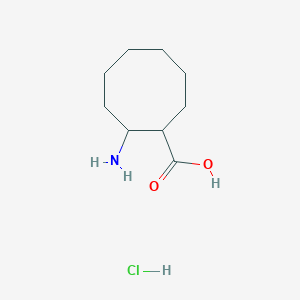

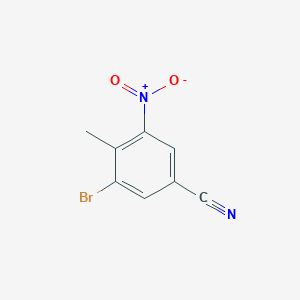
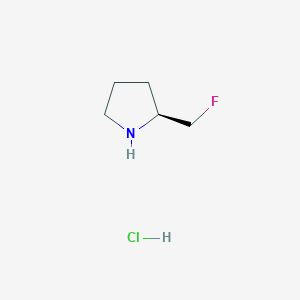
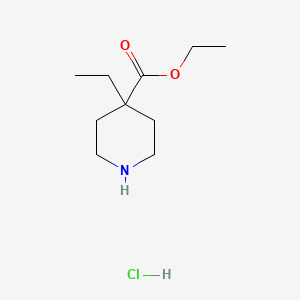
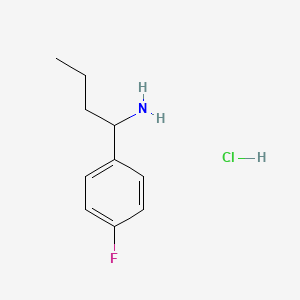
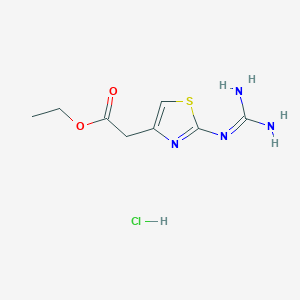
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
